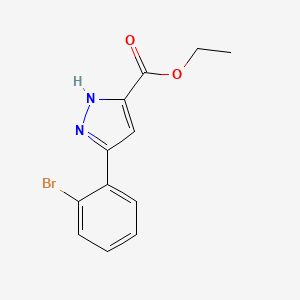

Ethyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate

Description

Ethyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative featuring a 2-bromophenyl substituent at the 3-position and an ester group at the 5-position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

ethyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXADASKZWUSWNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 2-bromobenzaldehyde with hydrazine hydrate to form 2-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 2-bromophenyl group undergoes nucleophilic substitution under specific conditions. This reactivity is critical for modifying the aromatic ring:

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Amine substitution | K₂CO₃, DMF, 80–100°C, 12–24 h | 68–72% | |

| Thiol substitution | CuI, L-proline, DMSO, 120°C, 8 h | 65% |

Mechanistic Insight :

-

The bromine atom activates the aromatic ring for nucleophilic attack due to its electron-withdrawing nature.

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .

Suzuki-Miyaura Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions to form biaryl systems:

| Reagent | Catalyst System | Yield | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h | 85% | |

| Vinylboronic acid | PdCl₂(dppf), K₃PO₄, THF, 65°C, 8 h | 78% |

Key Observations :

-

The 2-bromophenyl group exhibits moderate steric hindrance, requiring optimized ligand systems (e.g., dppf) for efficient coupling .

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis to generate carboxylic acid derivatives, enabling further transformations:

Applications :

-

The carboxylic acid serves as a precursor for amide bond formation (e.g., with substituted anilines) under EDCl/HOBt conditions .

Pyrazole Ring Functionalization

The pyrazole core participates in electrophilic substitutions and cycloadditions:

Electrophilic Acylation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | AlCl₃, CH₂Cl₂, 0°C to RT, 4 h | 4-Acetyl-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate | 60% |

1,3-Dipolar Cycloaddition

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | Zn(OTf)₂, Et₃N, RT, 12 h | Bicyclic pyrazolo[1,5-a]pyridine derivative | 89% |

Mechanistic Notes :

-

The pyrazole’s NH group enhances reactivity in cycloadditions by stabilizing transition states through hydrogen bonding .

Pyrazole Ring Oxidation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| K₂S₂O₈, H₂SO₄ | CH₃CN, 70°C, 6 h | Pyrazole N-oxide derivative | 75% |

Ester Reduction

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C to reflux, 3 h | 3-(2-Bromophenyl)-1H-pyrazole-5-methanol | 82% |

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as anti-inflammatory and analgesic agents.

Case Study: Anti-inflammatory Activity

- Research Findings : A study evaluated the compound's efficacy in reducing inflammation in animal models. The results indicated a significant decrease in pro-inflammatory cytokines, suggesting its potential for developing anti-inflammatory drugs .

- Mechanism of Action : The compound is believed to inhibit specific enzymes involved in inflammatory pathways, thus mitigating inflammation.

Agricultural Chemistry

The compound is utilized in formulating agrochemicals, contributing to the development of effective pesticides and herbicides. Its selective action against specific pests helps minimize environmental impact.

Case Study: Pesticide Development

- Research Findings : this compound has been incorporated into formulations targeting resistant pest species, demonstrating enhanced efficacy compared to traditional pesticides .

- Environmental Impact : Studies show that formulations containing this compound have lower toxicity to non-target organisms, highlighting its eco-friendly profile.

Material Science

In material science, the compound is explored for its potential in creating novel materials with enhanced durability and resistance to environmental stressors.

Case Study: Polymer Development

- Research Findings : The incorporation of this compound into polymer matrices has shown improved mechanical properties and thermal stability .

- Applications : These enhanced materials are being investigated for use in protective coatings and industrial applications.

Biochemical Research

Researchers utilize this compound to study enzyme interactions and metabolic pathways, aiding the understanding of biological processes and disease mechanisms.

Case Study: Enzyme Interaction Studies

- Research Findings : The compound has been used to elucidate the role of specific enzymes in metabolic pathways associated with diseases such as diabetes and cancer .

- Implications : Understanding these interactions could lead to novel therapeutic strategies targeting metabolic diseases.

Data Summary Table

Mechanism of Action

The mechanism of action of Ethyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to its target, while the pyrazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Substituent Effects

The substituent on the phenyl ring and its position significantly impact the compound’s properties. Key analogs include:

Physical Properties

- Melting Points : Fluorophenyl derivatives (e.g., 4-fluorophenyl in ) exhibit lower melting points (87–106°C) compared to chlorophenyl or bromophenyl analogs, likely due to weaker intermolecular forces .

- Solubility : The 2-bromophenyl group’s hydrophobicity may reduce aqueous solubility compared to methoxy or fluorine-substituted analogs, as seen in ’s trifluoromethyl derivative .

Crystallography and Molecular Interactions

- Dihedral Angles : In chlorophenyl analogs (), the pyrazole ring forms dihedral angles of 3.64° (with substituted phenyl) and 81.15° (with unsubstituted phenyl). The 2-bromophenyl group may increase torsion angles due to steric clashes, altering crystal packing and stability .

- Hydrogen Bonding : Weak C–H⋯O interactions stabilize dimers in chlorophenyl derivatives; bromine’s polarizability may strengthen such interactions in the target compound .

Biological Activity

Ethyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a pyrazole core, which is known for its diverse biological activities. The presence of the bromophenyl group is significant as it enhances the compound's binding affinity to various biological targets.

The mechanism of action for this compound involves interactions with specific enzymes and receptors. The bromine atom can be substituted under nucleophilic conditions, allowing for modifications that may enhance its pharmacological effects. The pyrazole ring facilitates hydrogen bonding and other interactions crucial for biological activity .

Biological Activities

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Properties

Pyrazole derivatives are also recognized for their anticancer activities. This compound has been implicated in inhibiting the growth of cancer cell lines, including breast and liver cancer cells. The compound's structure allows it to interfere with cellular processes that promote tumor growth .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. Pyrazole derivatives have shown promise in reducing inflammation markers and pain in animal models, suggesting that this compound could be beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of various pyrazole derivatives, this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 μM, highlighting its potential as a therapeutic agent in oncology .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of pyrazole derivatives showed that this compound exhibited potent activity against Candida parapsilosis, outperforming fluconazole at similar concentrations. This suggests its potential use in treating fungal infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 3-(2-bromophenyl)-1H-pyrazole-5-carboxylate?

- Methodological Answer : A typical route involves cyclocondensation of substituted hydrazines with β-keto esters. For example, 2-bromo-1-phenylethanone can react with ethyl acetoacetate derivatives in acetonitrile under basic conditions (e.g., potassium carbonate), followed by reflux and purification via column chromatography (eluent: ethyl acetate/petroleum ether, 1:4) to achieve ~70% yield . Alternative pathways may employ alkylation or amidation steps using reagents like Me₃Al in THF at elevated temperatures (100–120°C) for functional group diversification .

Q. How is X-ray crystallography applied to resolve the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used to determine bond lengths, torsion angles, and packing interactions. For pyrazole derivatives, crystals grown via slow evaporation (e.g., ethyl acetate solution) are analyzed using SHELX programs for structure refinement . Key parameters include dihedral angles between aromatic rings (e.g., 3.65° between pyrazole and bromophenyl groups) and hydrogen-bonding motifs (e.g., C–H⋯O interactions forming 10-membered rings) . Mercury software aids in visualizing π-π stacking (centroid distances ~3.93 Å) and intermolecular interactions .

Q. What purification and characterization techniques are optimal for this compound?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/petroleum ether) effectively removes byproducts. Purity is confirmed via thin-layer chromatography (TLC) and analytical techniques like ¹H/¹³C NMR. For structural validation, high-resolution mass spectrometry (HRMS) matches the exact mass (calculated for C₁₂H₁₁BrN₂O₂: ~308.08 g/mol) . Melting points and FT-IR (C=O stretch ~1700 cm⁻¹) provide additional corroboration .

Advanced Research Questions

Q. How can density functional theory (DFT) complement experimental data in studying electronic properties?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) predict molecular geometry, electrostatic potential surfaces, and frontier molecular orbitals (HOMO-LUMO gaps). Discrepancies between computed and experimental torsion angles (e.g., N1–C4–C3–O1 = 175.6° vs. DFT-derived values) highlight conformational flexibility or crystal-packing effects . Polarizable continuum models (PCM) assess solvent effects on reactivity .

Q. What strategies mitigate low yields in cyclocondensation reactions during synthesis?

- Methodological Answer : Optimize reaction conditions by varying solvents (DMF for polar intermediates), catalysts (K₂CO₃ vs. Cs₂CO₃), and temperature. Kinetic studies using in situ NMR or HPLC identify side reactions (e.g., hydrolysis of ester groups). Pre-activation of hydrazine derivatives or microwave-assisted synthesis can enhance reaction efficiency .

Q. How are intermolecular interactions analyzed to predict crystal packing and stability?

- Methodological Answer : Hirshfeld surface analysis (via CrystalExplorer) quantifies contact contributions (e.g., H⋯Br, H⋯O). Mercury’s Materials Module identifies packing motifs (e.g., C–H⋯π interactions) and void spaces . For metastable polymorphs, variable-temperature XRD detects phase transitions, while DSC/TGA evaluates thermal stability .

Q. What approaches assess potential bioactivity while addressing limited toxicity data?

- Methodological Answer : In silico tools (e.g., SwissADME, ProTox-II) predict pharmacokinetics and toxicity endpoints (e.g., LD₅₀). In vitro assays (MTT for cytotoxicity, MIC for antimicrobial activity) guide structure-activity relationships (SAR). For ecological impact, OECD guidelines (e.g., Test No. 301 for biodegradation) are recommended if experimental data are absent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.